![molecular formula C23H20N2O5S B14989109 1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B14989109.png)
1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound that features a benzenesulfonyl group, a benzodioxole moiety, and an indole carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the indole reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction, where the appropriate benzodioxole derivative reacts with the sulfonylated indole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where nucleophiles such as amines or thiols replace the methylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the benzodioxole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
1-(Benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide is unique due to the combination of its structural features, which include a benzenesulfonyl group, a benzodioxole moiety, and an indole carboxamide structure. This combination provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C23H20N2O5S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C23H20N2O5S/c26-23(24-14-16-6-9-21-22(12-16)30-15-29-21)18-7-8-20-17(13-18)10-11-25(20)31(27,28)19-4-2-1-3-5-19/h1-9,12-13H,10-11,14-15H2,(H,24,26) |
InChI Key |
GCCVQGKJICABAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B14989028.png)
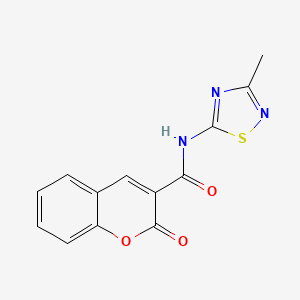
![N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B14989049.png)
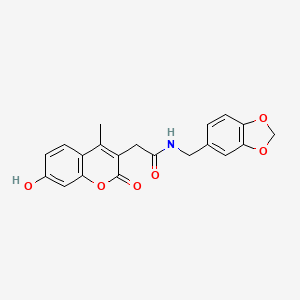
![1-(4-chlorophenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14989060.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(1-piperidinyl)ethanone](/img/structure/B14989070.png)
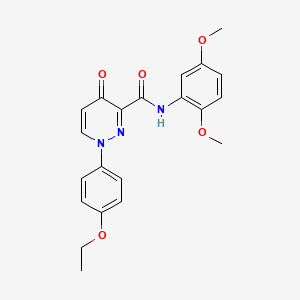
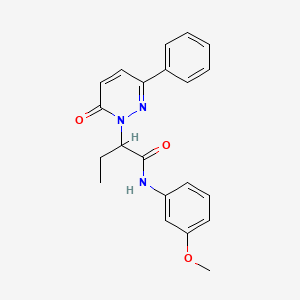
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14989084.png)
![5-Ethyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14989087.png)
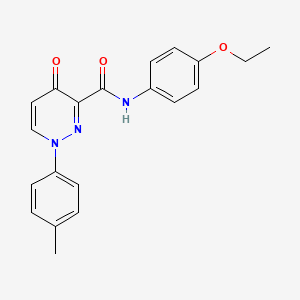
![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14989097.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14989102.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxybenzamide](/img/structure/B14989117.png)
